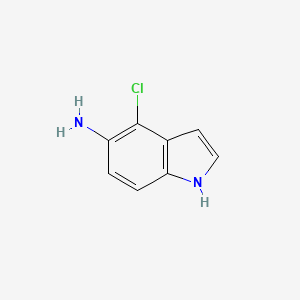![molecular formula C25H26N2O4 B2804465 2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide CAS No. 898455-99-7](/img/structure/B2804465.png)
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and pyran rings would likely contribute to the rigidity of the molecule, while the acetamide group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline and pyran rings would likely make the compound relatively nonpolar and insoluble in water .科学的研究の応用
Structural Aspects and Properties
- Structural Aspects of Isoquinoline Derivatives : Research has explored the structural aspects of amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline salts with mineral acids, and their host–guest complexes demonstrating enhanced fluorescence emission. This study provides insights into the molecular architecture and fluorescence properties of such compounds (Karmakar, Sarma, & Baruah, 2007).
Biological Activities
- Anti-lipid Peroxidation Activity : A newly synthesized compound, 2,9-dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one, exhibited significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition. This highlights the potential therapeutic applications of these compounds in managing oxidative stress-related conditions (Vlachou et al., 2023).
Synthesis and Molecular Rearrangement
- Synthesis and Rearrangement of Quinoline Derivatives : Studies have detailed the synthesis routes for various quinoline derivatives, including the molecular rearrangement of certain bromo derivatives to form novel compounds. These synthesis processes are vital for creating pharmacologically active quinoline-based compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).
Medicinal Chemistry
- Translocator Protein Ligands : Research into pyrazolo[3,4-b]quinoline derivatives as translocator protein ligands has provided new insights into the design of anxiolytic and neuroprotective agents. These findings are instrumental in developing new therapeutic strategies for neurological conditions (Cappelli et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17-7-5-10-21(18(17)2)26-25(29)16-31-24-15-30-20(13-23(24)28)14-27-12-6-9-19-8-3-4-11-22(19)27/h3-5,7-8,10-11,13,15H,6,9,12,14,16H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNHOYVQDAEJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole](/img/structure/B2804382.png)
![7-(1-(2,6-Dichlorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2804383.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804384.png)


![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2804391.png)
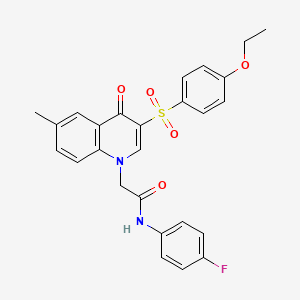
![methyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate](/img/structure/B2804393.png)
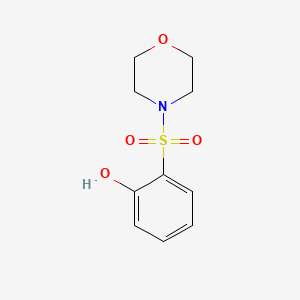

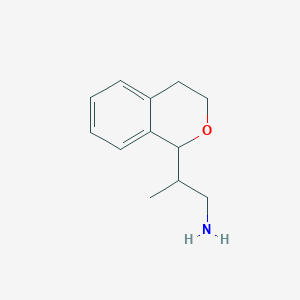
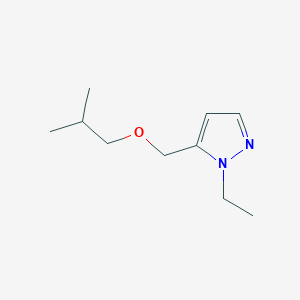
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2804400.png)
